Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20162151
InChI: InChI=1S/C15H14N2O5/c1-9(18)10-4-6-11(7-5-10)17-8-12(14(19)21-2)13(16-17)15(20)22-3/h4-8H,1-3H3
SMILES:
Molecular Formula: C15H14N2O5
Molecular Weight: 302.28 g/mol

Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC20162151

Molecular Formula: C15H14N2O5

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate -

Specification

Molecular Formula C15H14N2O5
Molecular Weight 302.28 g/mol
IUPAC Name dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C15H14N2O5/c1-9(18)10-4-6-11(7-5-10)17-8-12(14(19)21-2)13(16-17)15(20)22-3/h4-8H,1-3H3
Standard InChI Key OETNMBTZAPTBEW-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate, reflects its substitution pattern:

  • A pyrazole core (1H-pyrazole) provides aromaticity and planar geometry.

  • The 4-acetylphenyl group at N1 introduces electron-withdrawing effects, influencing electronic distribution and reactivity.

  • Methoxycarbonyl groups at C3 and C4 enhance solubility and serve as handles for further functionalization .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H14N2O5\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{5}
Molecular Weight302.28 g/mol
CAS Registry Number84969-12-0
Canonical SMILESCC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC

Spectroscopic and Crystallographic Insights

  • NMR Spectroscopy: The acetyl group’s carbonyl resonance appears near δ=2.6ppm\delta = 2.6 \, \text{ppm} (singlet), while pyrazole protons resonate between δ=6.88.2ppm\delta = 6.8–8.2 \, \text{ppm} .

  • X-ray Crystallography: The pyrazole ring adopts near-planar geometry, with torsional angles < 5°. Intermolecular C–H⋯O hydrogen bonds form cyclic dimers, stabilizing the crystal lattice .

Synthesis and Reaction Mechanisms

Cycloaddition-Based Synthesis

The compound is synthesized via a 1,3-dipolar cycloaddition between 3-(4-acetylphenyl)sydnone and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions (ethanol, 80°C, 6–8 h) .

Reaction Scheme:

3-(4-Acetylphenyl)sydnone+DMADΔDimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate+CO2\text{3-(4-Acetylphenyl)sydnone} + \text{DMAD} \xrightarrow{\Delta} \text{Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate} + \text{CO}_2

Mechanistic Highlights:

  • Sydnone Activation: The sydnone acts as a 1,3-dipole, undergoing ring-opening to form a nitrile imine intermediate.

  • Cycloaddition: DMAD’s electron-deficient triple bond reacts with the nitrile imine, forming the pyrazole ring via a concerted [3+2] mechanism.

  • Esterification: Methoxy groups are retained post-cyclization, avoiding hydrolysis under anhydrous conditions .

Yield Optimization and Green Chemistry

  • Continuous Flow Reactors: Improve yield (≥90%) and reduce reaction time (2–3 h) by enhancing heat transfer and mixing efficiency.

  • Solvent Selection: Ethanol minimizes environmental impact compared to dichloromethane or DMF.

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
DensityNot reported
Melting PointNot reported
SolubilitySoluble in DMSO, ethanol, acetone
LogP (Partition Coefficient)Estimated 1.8 (PubChem)

Stability: The compound is stable under ambient conditions but hydrolyzes in strong acidic/basic environments, yielding dicarboxylic acid derivatives .

Industrial and Green Chemistry Applications

Scale-Up Strategies

  • Microreactor Technology: Achieves >95% conversion with 10-fold reduced solvent volume.

  • Catalyst-Free Synthesis: Eliminates metal residues, complying with ICH Q3D guidelines for pharmaceuticals.

Waste Reduction

  • Solvent Recycling: Ethanol is recovered via distillation, reducing waste by 70%.

  • Atom Economy: The reaction’s atom efficiency exceeds 85%, minimizing byproducts .

Comparative Analysis with Analogous Derivatives

Table 3: Comparison with Related Pyrazoles

CompoundMolecular FormulaMolecular WeightKey Differences
Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylateC17H18N2O5\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{5}330.33 g/molEthyl esters; higher lipophilicity
Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylateC19H15ClN2O4\text{C}_{19}\text{H}_{15}\text{ClN}_{2}\text{O}_{4}370.79 g/molChlorophenyl group; enhanced halogen bonding

Key Trends:

  • Ester Chain Length: Ethyl esters (e.g., ) increase logP by 0.5 units vs. methyl .

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl) improve metabolic stability but reduce solubility .

Crystallographic and Supramolecular Features

Hydrogen Bonding Networks

  • Intramolecular: O–H⋯O bonds stabilize the enol tautomer of the acetyl group .

  • Intermolecular: C–H⋯O interactions form centrosymmetric dimers, as observed in XRD studies .

Conformational Flexibility

The acetyl group’s phenyl ring rotates freely, adopting dihedral angles of 25–50° relative to the pyrazole plane, enabling adaptive binding in host-guest systems .

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